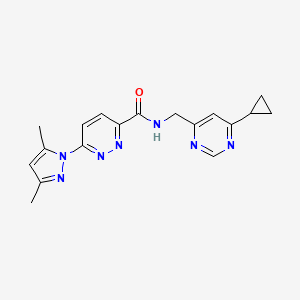
N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, synthesis, and comparative efficacy against various biological targets.
Chemical Structure and Synthesis
The molecular formula of the compound is C18H22N6O with a molecular weight of approximately 338.42 g/mol. The synthesis typically involves multi-step organic reactions, which require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to disrupt cellular processes in various organisms by targeting:
- Enzymes : Inhibits enzymes involved in fatty acid biosynthesis, crucial for bacterial growth .
- Cell Membrane Integrity : Interacts with ergosterol in fungal plasma membranes, leading to cell death .
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal properties. Comparative studies have demonstrated its effectiveness against various strains, outperforming many similar compounds due to its unique structural features .
Antiproliferative Activity
In vitro studies have shown that this compound possesses antiproliferative activity against several cancer cell lines. The cytotoxicity was assessed using the IC50 method, revealing promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and K562 (leukemia) .
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.
- Antifungal Activity : In another investigation, it was effective against Candida albicans, showing a minimum inhibitory concentration (MIC) of 5 µM, highlighting its potential as an antifungal agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity (MIC) | IC50 (Cancer Cell Lines) |
|---|---|---|---|
| N-Cyclopropyl-Pyrimidin | 10 µM (S. aureus) | 5 µM (C. albicans) | 15 µM (MCF-7) |
| Similar Compound A | 20 µM | 10 µM | 25 µM |
| Similar Compound B | 15 µM | 8 µM | 30 µM |
属性
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-11-7-12(2)25(24-11)17-6-5-15(22-23-17)18(26)19-9-14-8-16(13-3-4-13)21-10-20-14/h5-8,10,13H,3-4,9H2,1-2H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFQKRJSNVOPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














